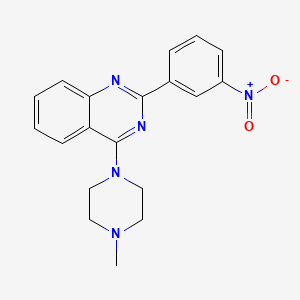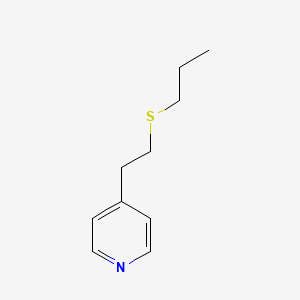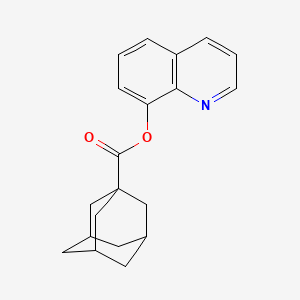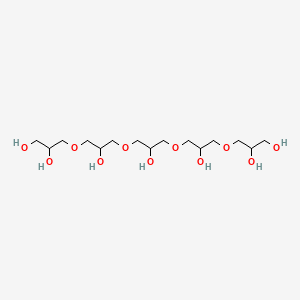
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound with a complex structure It is characterized by the presence of an oxetane ring, a tolyloxy group, and a quaternary ammonium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide typically involves multiple steps. One common method includes the reaction of diethylmethylamine with a suitable oxetane derivative, followed by the introduction of the tolyloxy group through nucleophilic substitution. The final step involves quaternization with methyl bromide to form the ammonium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can target the oxetane ring or the tolyloxy group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tolyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with cellular membranes. The quaternary ammonium center can disrupt membrane integrity, leading to cell lysis. Additionally, the oxetane ring and tolyloxy group may interact with specific molecular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium bromide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
Diethylmethyl((3-((o-tolyloxy)methyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific structural features, including the oxetane ring and tolyloxy group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
3635-73-2 |
|---|---|
Fórmula molecular |
C17H28BrNO2 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
diethyl-methyl-[[3-[(2-methylphenoxy)methyl]oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C17H28NO2.BrH/c1-5-18(4,6-2)11-17(12-19-13-17)14-20-16-10-8-7-9-15(16)3;/h7-10H,5-6,11-14H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LDOLRLBRKCVSAN-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)

![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)


![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)


